
PDE2 inhibitor 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PDE2 inhibitor 4 is a compound that inhibits the activity of phosphodiesterase 2 (PDE2), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides are crucial secondary messengers in various physiological processes, including neuronal signaling, cardiovascular function, and immune responses . By inhibiting PDE2, this compound increases the levels of cAMP and cGMP, thereby modulating various cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PDE2 inhibitor 4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route starts with the preparation of a urolithin derivative, which is then modified through a series of reactions such as alkylation, acylation, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing waste and production costs. The process typically includes rigorous purification steps such as crystallization, distillation, and chromatography to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
PDE2 inhibitor 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives with altered biological activity .
Scientific Research Applications
PDE2 inhibitor 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclic nucleotides in various chemical reactions and pathways.
Biology: Employed in research on cellular signaling, neurobiology, and immune responses due to its ability to modulate cAMP and cGMP levels.
Mechanism of Action
PDE2 inhibitor 4 exerts its effects by selectively inhibiting the activity of phosphodiesterase 2. This inhibition prevents the hydrolysis of cAMP and cGMP, leading to increased intracellular levels of these cyclic nucleotides. The elevated levels of cAMP and cGMP activate downstream signaling pathways, including the cAMP response element-binding protein (CREB) and protein kinase G (PKG) pathways. These pathways regulate various cellular processes such as neuronal excitability, axonal growth, and tissue repair .
Comparison with Similar Compounds
Similar Compounds
PDE4 inhibitors: These compounds also inhibit phosphodiesterases but are selective for PDE4.
PDE5 inhibitors: These compounds inhibit PDE5 and are commonly used in the treatment of erectile dysfunction and pulmonary hypertension.
Uniqueness of PDE2 Inhibitor 4
This compound is unique in its selectivity for PDE2, which allows it to specifically modulate cAMP and cGMP levels in tissues where PDE2 is predominantly expressed. This selectivity makes it a valuable tool for studying the specific roles of PDE2 in various physiological and pathological processes. Additionally, its potential therapeutic applications in neurodegenerative diseases and stroke recovery highlight its significance in medical research .
Properties
Molecular Formula |
C16H15F3N4O2 |
|---|---|
Molecular Weight |
352.31 g/mol |
IUPAC Name |
3-(hydroxymethyl)-6-methyl-1-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H15F3N4O2/c1-8(10-3-5-11(6-4-10)16(17,18)19)23-14-13(12(7-24)22-23)15(25)21-9(2)20-14/h3-6,8,24H,7H2,1-2H3,(H,20,21,25)/t8-/m1/s1 |
InChI Key |
WOPONWMJGIDXSF-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=NC2=C(C(=NN2[C@H](C)C3=CC=C(C=C3)C(F)(F)F)CO)C(=O)N1 |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(C)C3=CC=C(C=C3)C(F)(F)F)CO)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline](/img/structure/B11939029.png)




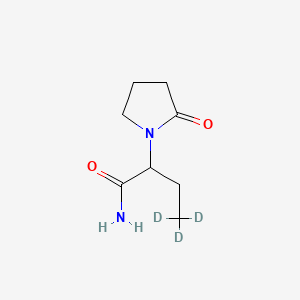
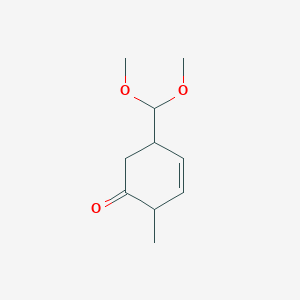
![5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one](/img/structure/B11939089.png)


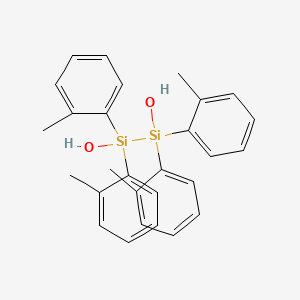
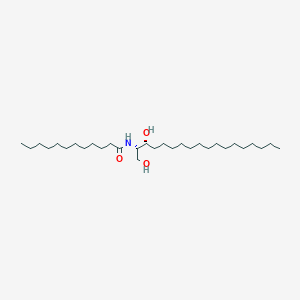
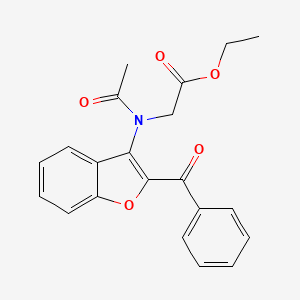
![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)
